molecular formula C14H21NO5 B2939754 N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide CAS No. 1334375-11-9

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide

Cat. No. B2939754
CAS RN: 1334375-11-9
M. Wt: 283.324
InChI Key: HUICWGJAWSDFOH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide, also known as HMDB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on similar compounds focuses on understanding their molecular structure and the influence of intermolecular interactions. For example, a study on N-3-hydroxyphenyl-4-methoxybenzamide explored its molecular structure through acylation reactions, characterized by NMR and elemental analysis. The study also evaluated the impact of dimerization and crystal packing on molecular geometry, highlighting the importance of these interactions for the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Neuroleptic Agents

Compounds with similar structures have been explored for their neuroleptic potential. For instance, substituted 6-methoxysalicylamides synthesized from 2,6-dimethoxybenzamides showed potent antidopaminergic properties. These compounds, with specific substituents and side chains, demonstrated significant activity in inhibiting [3H]spiperone binding in vitro and the apomorphine syndrome in rats, indicating their potential as neuroleptic agents (de Paulis et al., 1985).

Precursor for Radiolabeling

Another application involves the synthesis of precursors for radiolabeling, such as S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide, an intermediate of 18F-fallypride. This compound was synthesized for use in PET imaging, showcasing the role of similar benzamides in medical imaging technologies (Jing, 2004).

NMR Spectroscopy of Chiral Association Complexes

Research also extends to the application of NMR spectroscopy to study chiral association complexes, with studies examining the rotation about the C(sp2)–C(aryl) bond in disubstituted benzamides. This research provides valuable insights into the stereochemistry and molecular dynamics of such compounds, contributing to the understanding of their behavior in different environments (Holǐk & Mannschreck, 1979).

Antibacterial Properties

Furthermore, some benzamide derivatives have been studied for their antibacterial properties, indicating the broader pharmacological potential of such compounds. For example, modifications of 3-methoxybenzamide led to potent antistaphylococcal compounds with improved pharmaceutical properties, suggesting possible applications in developing new antibacterial agents (Haydon et al., 2010).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-6-5-7-11(19-3)12(10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUICWGJAWSDFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide

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